2-(1-Aminocyclobutyl)acetic acid hydrochloride
Overview
Description
2-(1-Aminocyclobutyl)acetic acid hydrochloride, also known as ACBC, is an amino acid derivative. It has a molecular formula of C6H12ClNO2 and a molecular weight of 165.62 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11NO2.ClH/c7-6(2-1-3-6)4-5(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
. This indicates the presence of a cyclobutyl group attached to an amino group, and an acetic acid moiety, all of which are part of the same molecule. The molecule also includes a hydrochloride group, indicating that it is a hydrochloride salt.
Scientific Research Applications
Synthesis Methods
- Enantiomers Synthesis : Practical syntheses of both enantiomers of cis-(2-aminocyclobutyl)acetic acid, a conformationally restricted analogue of GABA, have been developed. Two efficient routes include the homologation of cis-2-aminocyclobutanecarboxylic acid and intramolecular photocyclization, leading to the lactam form of the target structure (Hawraà Awada et al., 2014).
Chemical Functionalization and Derivative Synthesis
- Amino Acid Derivatives : The synthesis of (1s,2s)-1-hydroxy-2-[(s)-valylamino]cyclobutane-1-acetic acid (1) and its hydrolysis product (1s, 2s)-1-hydroxy-2-aminocyclobutane-1-acetic acid (2) has been achieved, indicating potential for creating novel amino acid derivatives (J. Baldwin et al., 1986).
- Transition Metal Complexes : The amino acid [1-(aminomethyl)cyclohexyl]acetic acid was utilized in producing the Schiff base ligand [1-({[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]amino}methyl)cyclohexyl]acetic acid (H-HMAC), leading to the synthesis of various metal complexes. These compounds have been studied for their antioxidant and xanthine oxidase inhibitory activities (M. Ikram et al., 2015).
Biomedical Applications
- Antimicrobial Activity : The synthesis of a cyclobutanol containing dipeptide and its acid hydrolysis product revealed enhanced antibacterial activity against Bacillus subtilis, suggesting potential applications in antimicrobial treatments (J. Baldwin et al., 1986).
- Novel Heterocyclic Compounds : The utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid in synthesizing a novel series of aroylacrylic acids, pyridazinones, and furanones derivatives, highlights its potential in creating compounds with expected antibacterial activities (M. El-Hashash et al., 2015).
Analytical and Synthetic Chemistry
- Analytical Applications : A method for the determination of amino compounds using a condensation reaction with 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC-HCl) with fluorescence detection has been developed, demonstrating the analytical utility of these compounds (J. You et al., 2006).
Safety and Hazards
The safety data sheet for 2-(1-Aminocyclobutyl)acetic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and other exposed areas thoroughly after handling .
Properties
IUPAC Name |
2-(1-aminocyclobutyl)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-6(2-1-3-6)4-5(8)9;/h1-4,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPPNZCVMJNYEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.